Cas no 1086599-92-9 (2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol)

2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol is a brominated and fluorinated β-amino alcohol derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring both amino and hydroxyl functional groups adjacent to an aromatic ring, makes it a versatile intermediate for constructing complex molecules. The presence of bromine and fluorine substituents enhances its reactivity in cross-coupling reactions and other transformations, enabling selective modifications. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its ability to serve as a chiral building block. High purity and well-defined stereochemistry further contribute to its utility in research and industrial settings.
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol structure
1086599-92-9 structure
商品名:2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
CAS番号:1086599-92-9
MF:C8H9BrFNO
メガワット:234.065564870834
CID:6275042
PubChem ID:57445079

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
    • 1086599-92-9
    • OOYXYCPMBGDRAZ-UHFFFAOYSA-N
    • 2-amino-1-(2-bromo-4-fluorophenyl)ethanol
    • SCHEMBL1345953
    • EN300-1147205
    • インチ: 1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2
    • InChIKey: OOYXYCPMBGDRAZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(CN)O)F

計算された属性

  • せいみつぶんしりょう: 232.98515g/mol
  • どういたいしつりょう: 232.98515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147205-0.05g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
0.05g
$587.0 2023-10-25
Enamine
EN300-1147205-0.1g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
0.1g
$615.0 2023-10-25
Enamine
EN300-1147205-5.0g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9
5g
$2566.0 2023-06-09
Enamine
EN300-1147205-1g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
1g
$699.0 2023-10-25
Enamine
EN300-1147205-1.0g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9
1g
$884.0 2023-06-09
Enamine
EN300-1147205-10g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
10g
$3007.0 2023-10-25
Enamine
EN300-1147205-5g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
5g
$2028.0 2023-10-25
Enamine
EN300-1147205-0.25g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
0.25g
$642.0 2023-10-25
Enamine
EN300-1147205-0.5g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
0.5g
$671.0 2023-10-25
Enamine
EN300-1147205-2.5g
2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol
1086599-92-9 95%
2.5g
$1370.0 2023-10-25

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol 関連文献

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-olに関する追加情報

Professional Introduction to 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS No. 1086599-92-9)

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1086599-92-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex aromatic structure with both amino and hydroxyl functional groups, has garnered attention for its potential applications in drug discovery and molecular pharmacology. The presence of a bromine substituent at the para position relative to a fluorine atom on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structural motif of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol is particularly intriguing due to its ability to engage in multiple types of chemical interactions. The amino group (-NH₂) serves as a nucleophile, facilitating condensation reactions, while the hydroxyl group (-OH) can participate in hydrogen bonding and hydrophobic interactions. These features are critical for designing molecules that can interact effectively with biological targets such as enzymes and receptors. The bromine atom (Br) at the 2-position of the phenyl ring enhances electrophilic aromatic substitution reactions, allowing for further derivatization and structural diversification.

In recent years, 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol has been explored in the development of small-molecule inhibitors targeting various therapeutic areas. One notable application lies in its use as an intermediate in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine substituent at the 4-position modulates the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug-like properties. Additionally, the bromine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.

Recent advancements in computational chemistry have highlighted the potential of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol as a lead compound for virtual screening campaigns. Molecular docking studies suggest that this molecule can bind effectively to active sites of protein targets, including kinases and transcription factors. The combination of aromatic stacking interactions, hydrogen bonding capabilities, and electrophilic centers makes it a versatile scaffold for designing high-affinity binders. Furthermore, its structural features align well with known pharmacophores found in approved drugs, suggesting that derivatives of this compound may exhibit favorable pharmacokinetic profiles.

The synthesis of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol involves multi-step organic transformations that highlight its synthetic utility. A common synthetic route begins with the bromination of 4-fluorobenzaldehyde followed by condensation with ethylene diamine to form the corresponding diamine intermediate. Subsequent reduction or selective functional group manipulation yields the target molecule. This synthetic pathway underscores the compound's accessibility and suitability for medicinal chemistry programs aimed at exploring novel therapeutic agents.

In parallel with experimental efforts, computational modeling has provided insights into the conformational flexibility and electronic properties of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol. Quantum mechanical calculations have been employed to predict its dipole moment, polarizability, and hydrogen bond donor/acceptor capabilities. These parameters are essential for understanding how the molecule will interact with biological systems and influence its biological activity. Additionally, density functional theory (DFT) studies have been used to optimize its molecular geometry and analyze charge distribution across different conformations.

The pharmacological potential of derivatives derived from 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol has been further investigated through preclinical studies. Initial assays have demonstrated inhibitory activity against several kinases relevant to cancer biology, including tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These findings are particularly promising given that kinase inhibitors represent one of the largest classes of approved drugs worldwide. Moreover, structural analogs generated by modifying substituents on this scaffold have shown improved selectivity profiles compared to earlier generations of kinase inhibitors.

The role of fluorine atoms in modulating drug efficacy has been well-documented in medicinal chemistry literature. In 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol, the fluorine atom at position 4 enhances metabolic stability by preventing oxidative degradation while also influencing binding affinity through steric effects on aromatic interactions with protein targets. This dual functionality makes fluorinated compounds particularly attractive candidates for drug development programs seeking molecules with prolonged half-lives and enhanced bioavailability.

Future directions in research involving 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol may include exploring its role as a chiral building block for enantiomerically pure drugs or investigating its potential as an agrochemical intermediate due to its structural similarity to known herbicides or fungicides without compromising safety standards or regulatory compliance.

In conclusion, 1086599-929 is a multifaceted compound with significant implications across pharmaceutical chemistry,bioorganic synthesis,and drug discovery initiatives . Its unique structural features offer opportunities for designing novel bioactive molecules targeting various diseases . With ongoing advancements in synthetic methodologies,computational modeling ,and preclinical testing ,this compound continues to be an important subject of research . Its potential applications span multiple therapeutic areas making it a valuable asset in modern medicinal chemistry efforts .

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